Pyrazole 3-Position Substituent: Structural Differentiation from the 3-(Methylsulfanyl) GyrB Inhibitor Analog
The target compound carries an unsubstituted pyrazole 3-position (R = H), in contrast to the most extensively characterized analog in this series, 4-methyl-5-[3-(methylsulfanyl)-1H-pyrazol-5-yl]-2-thiophen-2-yl-1,3-thiazole (R = SCH₃). The SMe group in the co-crystallized analog forms a hydrophobic contact within the ATP-binding pocket of S. aureus GyrB (PDB 3G75, resolution 2.3 Å) [1]. Removal of this substituent eliminates a predicted van der Waals interaction surface area of approximately 25–30 Ų, which is expected to reduce binding enthalpy. The Ronkin et al. (2010) SAR series demonstrates that pyrazole 3-substituent identity modulates E. coli GyrB Ki over at least a 2.8-fold range within the same core scaffold [2].
| Evidence Dimension | Pyrazole 3-position substituent identity and predicted binding contribution |
|---|---|
| Target Compound Data | R = H (unsubstituted); no direct enzymatic inhibition data available in public literature |
| Comparator Or Baseline | Comparator: 4-methyl-5-[3-(methylsulfanyl)-1H-pyrazol-5-yl]-2-thiophen-2-yl-1,3-thiazole (PDB 3G75 ligand); E. coli GyrB Ki = 2.9 µM; S. aureus GyrB co-crystal structure solved |
| Quantified Difference | Δ substituent molecular weight = −47 Da (loss of SCH₃); predicted loss of hydrophobic contact surface ≈ 25–30 Ų; Ki shift for analogous 3-position modification (SMe → ethyl) in same scaffold = 1.7-fold reduction |
| Conditions | PDB 3G75: X-ray diffraction, 2.3 Å resolution, S. aureus GyrB ATP-binding site. Ronkin et al. 2010: E. coli GyrB ATPase inhibition assay, recombinant enzyme. |
Why This Matters
A 3-unsubstituted pyrazole creates a distinct H-bond donor site (N–H) absent in the SMe analog, enabling alternative target engagement profiles that may be desirable for selectivity-driven screening cascades.
- [1] PDB entry 3G75. Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-methyl-5-[3-(methylsulfanyl)-1H-pyrazol-5-yl]-2-thiophen-2-yl-1,3-thiazole inhibitor. Deposited 2009-02-09. View Source
- [2] Ronkin, S.M.; Badia, M.; Bellon, S.; Grillot, A.L.; Gross, C.H.; Grossman, T.H.; Mani, N.; Parsons, J.D.; Stamos, D.; Trudeau, M.; Wei, Y.; Charifson, P.S. Discovery of pyrazolthiazoles as novel and potent inhibitors of bacterial gyrase. Bioorg. Med. Chem. Lett. 2010, 20, 2828–2831. View Source
